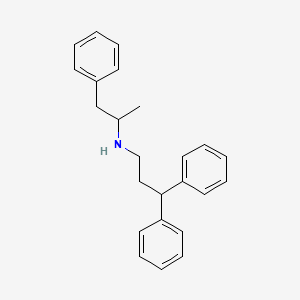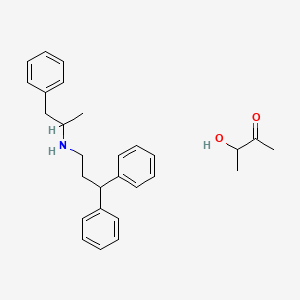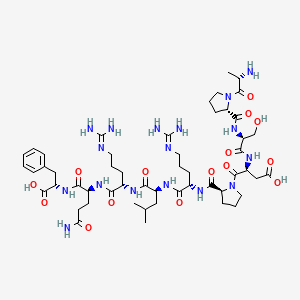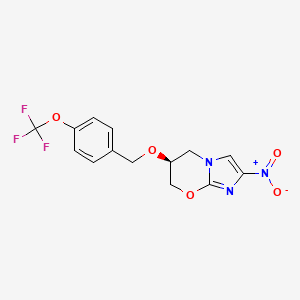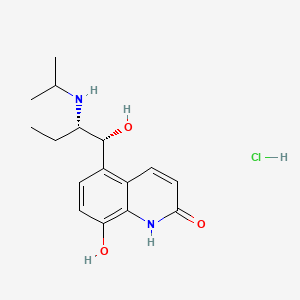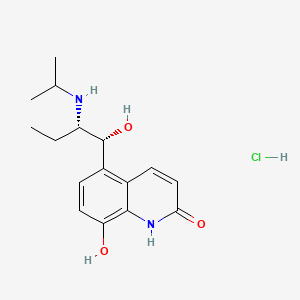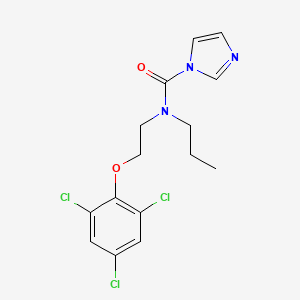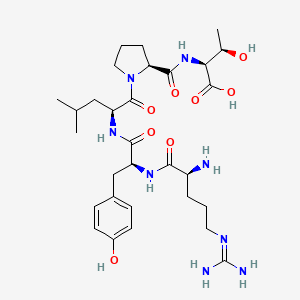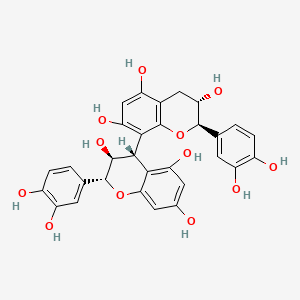
原花青素B3
描述
原花青素 B3 是一种原花青素,特别是 B 型原花青素。它是由两个儿茶素分子通过 4→8 键连接而成的二聚体。 原花青素 B3 天然存在于各种植物中,包括红酒、大麦、啤酒、桃和麻风树 。 它以其抗氧化性能和潜在的健康益处而闻名,例如促进头发生长 .
科学研究应用
作用机制
原花青素 B3 通过多种机制发挥作用:
抗氧化活性: 它清除活性氧和活性氮,防止氧化应激引起的 DNA 损伤.
组蛋白乙酰转移酶抑制: 原花青素 B3 作为组蛋白乙酰转移酶的特异性抑制剂,与 p300 上的活性位点以外的位点结合。这种抑制会影响基因表达和细胞功能。
生化分析
Biochemical Properties
Procyanidin B3 plays a significant role in biochemical reactions due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, procyanidin B3 has been shown to inhibit the activity of phosphatases such as PRL-1, which affects cell migration . Additionally, it interacts with membrane receptors and enzymes, reducing membrane fluidity and increasing membrane permeability to ions . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.
Cellular Effects
Procyanidin B3 exerts various effects on different cell types and cellular processes. It has been shown to inhibit adipogenesis, melanogenesis, and oxidative stress, while enhancing lipid metabolism and macrophage activity . In neuroprotective studies, procyanidin B3 increased the survival of PC12 cells challenged with hydrogen peroxide and improved the movement behavior of zebrafish larvae . These effects are mediated through the upregulation of the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress .
Molecular Mechanism
At the molecular level, procyanidin B3 exerts its effects through various mechanisms. It interacts with the septin monomer SEPT9, preventing the dimerization of septin monomers and affecting the structure of septin filaments in cancer cells . Additionally, procyanidin B3 binds to enzymes such as trypsin and pepsin through hydrophobic, hydrogen bonding, and electrostatic interactions . These interactions contribute to the compound’s ability to modulate enzyme activity and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of procyanidin B3 can change over time. Studies have shown that procyanidin B3 is relatively stable under gastric and duodenal digestion conditions . Its long-term effects on cellular function are still being investigated. In neuroprotective studies, the effects of procyanidin B3 were observed over a period of 24 hours in PC12 cells and 4 days in zebrafish larvae . These findings suggest that procyanidin B3 can exert sustained protective effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of procyanidin B3 vary with different dosages in animal models. In studies using grape seed extracts, which contain procyanidin B3, different dosages were administered to rats. The results showed that higher doses led to increased antioxidant activity and improved lipid metabolism . At very high doses, potential toxic effects such as liver damage were observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Procyanidin B3 is involved in various metabolic pathways. It is extensively conjugated in the liver, accumulated in tissues, and excreted in the urine before returning to the intestine via bile . The compound interacts with enzymes such as catechol-O-methyltransferase, which is involved in its methylation and subsequent metabolism . These interactions affect the bioavailability and biological activity of procyanidin B3.
Transport and Distribution
Within cells and tissues, procyanidin B3 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation are influenced by its interactions with cellular membranes and transport proteins . These factors play a crucial role in determining the bioavailability and efficacy of procyanidin B3.
Subcellular Localization
Procyanidin B3’s subcellular localization affects its activity and function. The compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These factors contribute to the compound’s ability to modulate cellular processes and exert its biological effects.
准备方法
合成路线和反应条件
原花青素 B3 可以通过在特定条件下合成白花青素和儿茶素的缩合反应合成。 该反应在环境条件下在 pH 5 时快速发生,导致形成原花青素 B3 以及其他原花青素 。 该过程涉及多个步骤,包括苄基化、C4 活化和一锅法氢解反应 .
工业生产方法
原花青素 B3 的工业生产涉及优化缩合反应以实现克级生产。 该过程包括改进苄基化、C4 活化和一锅法氢解反应,以确保 4,8-间黄烷键的立体选择性形成 。这种方法可以有效地生产原花青素 B3 和其他相关化合物。
化学反应分析
反应类型
原花青素 B3 经历各种化学反应,包括氧化、还原和取代。这些反应受特定试剂和条件的影响。
常见试剂和条件
氧化: 原花青素 B3 可以使用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以使用硼氢化钠等试剂进行。
取代: 取代反应可能涉及硫醇或胺等亲核试剂。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,原花青素 B3 的氧化可以导致形成醌类,而还原可以生成儿茶素衍生物。
相似化合物的比较
原花青素 B3 是更大一类原花青素的一部分,其中包括其他 B 型原花青素,例如原花青素 B1、原花青素 B2 和原花青素 B4 。这些化合物具有相似的结构,但在儿茶素单元之间的特定连接方式不同。原花青素 B3 因其特定的 4→8 连接而独一无二,这会影响其化学性质和生物活性。
类似化合物的列表
- 原花青素 B1
- 原花青素 B2
- 原花青素 B4
- 原花青素 C2(三聚体原花青素)
原花青素 B3 因其特定的连接方式和由此产生的独特性质而脱颖而出,使其成为各种科学和工业应用中的一种有价值的化合物。
属性
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJEEAOWLFHDH-AVFWISQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178193 | |
| Record name | Procyanidin B3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23567-23-9 | |
| Record name | Procyanidin B3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23567-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procyanidin B3 from barley | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCYANIDIN B3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TC1A0KEAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Procyanidin B3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033974 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: How does Procyanidin B3 interact with proteins?
A1: Procyanidin B3 interacts with proteins through a combination of forces, mainly electrostatic and hydrophobic interactions. [] These interactions can lead to the formation of soluble and insoluble complexes, depending on the protein, tannin concentration, and environmental factors. [, , ]
Q2: What is the impact of Procyanidin B3 on osteoarthritis?
A2: Research suggests that Procyanidin B3 can alleviate osteoarthritis pathogenesis. In a mouse model, oral administration of Procyanidin B3 protected articular cartilage from degeneration and prevented heterotopic cartilage formation. [] This protective effect is linked to the suppression of nitric oxide synthase (iNOS) and vascular endothelial growth factor (VEGF) signaling. [, ]
Q3: How does Procyanidin B3 affect the TLR4/MD-2 complex?
A3: Studies have demonstrated that Procyanidin B3 can alleviate intervertebral disc degeneration by interacting with the TLR4/MD-2 complex. [] Procyanidin B3 exhibits a high affinity for the hydrophobic pocket of MD-2, potentially blocking the formation of the LPS/TLR4/MD-2 complex and subsequently suppressing the inflammatory response. []
Q4: What is the molecular formula and weight of Procyanidin B3?
A4: Procyanidin B3 has the molecular formula C30H26O12 and a molecular weight of 578.51 g/mol.
Q5: What spectroscopic data is available for Procyanidin B3?
A5: Numerous studies have used spectroscopic methods to characterize Procyanidin B3. Techniques include:
- NMR (Nuclear Magnetic Resonance) spectroscopy: Provides detailed structural information and is routinely used to confirm the structure of synthesized Procyanidin B3. [, , , ]
- Mass spectrometry (MS): Used to determine molecular weight, identify fragments, and analyze complex mixtures containing Procyanidin B3. [, , , , , , ]
- UV-Vis absorption spectroscopy: Measures the absorption and transmission of UV-Vis light, providing information about the electronic transitions within the molecule and its interactions with other molecules. [, , ]
- Fluorescence spectroscopy: Investigates the interaction of Procyanidin B3 with proteins like papain, bromelain, and bovine serum albumin by analyzing changes in fluorescence intensity and wavelength. [, , , ]
Q6: How stable is Procyanidin B3 in different food matrices?
A6: Procyanidin B3 stability is affected by several factors, including pH, temperature, and the presence of other food components. Studies have shown varying stability in different food matrices:
- Beer: Procyanidin B3 can undergo oxidative polymerization during beer storage, increasing its affinity for haze-forming proteins and potentially contributing to chill haze formation. []
- Cooked barley: Procyanidin B3 can contribute to the browning of cooked barley, with its impact depending on concentration and the presence of other phenolic compounds. []
Q7: Does Procyanidin B3 exhibit any catalytic properties?
A7: While Procyanidin B3 itself is not generally considered a catalyst, it has shown inhibitory effects on certain enzymes:
- Histone acetyltransferases (HATs): Procyanidin B3 acts as a specific HAT inhibitor, particularly targeting p300. This inhibition affects androgen receptor acetylation and exhibits anti-cancer effects in prostate cancer cells. []
- Digestive enzymes (e.g., trypsin): Procyanidin B3 can bind to and inhibit digestive enzymes like trypsin, potentially influencing nutrient bioavailability. []
Q8: Are there any applications for Procyanidin B3 in the food industry?
A8: Procyanidin B3 has potential applications in the food industry, primarily due to its antioxidant properties. It's being explored as:
- Dietary supplement: Research suggests potential benefits as a dietary supplement due to its antioxidant and enzyme-inhibitory activities. []
Q9: Have computational methods been used to study Procyanidin B3?
A9: Yes, computational chemistry has been employed to understand the structural features and interactions of Procyanidin B3.
- Molecular docking: Used to predict the binding site and affinity of Procyanidin B3 with proteins like bovine serum albumin. []
- Density functional theory (DFT) calculations: Utilized to study the formation mechanism and selectivity of the C4α-C8' bond during the synthesis of Procyanidin B3 and related flavonoids. []
Q10: How do structural modifications of Procyanidin B3 affect its activity?
A10: Studies examining the neuroprotective effects of Procyanidin B3 and other procyanidins in a Parkinson's disease model found a positive correlation between the degree of polymerization and their protective activity. [] Dimers (including Procyanidin B3) and the trimer Procyanidin C1 showed protective effects on PC12 cells and in a zebrafish model, suggesting that larger procyanidins might have increased bioactivity. []
Q11: What are the challenges in formulating Procyanidin B3 for improved stability and bioavailability?
A11: Procyanidin B3 can be prone to degradation under certain conditions, limiting its applications. Research focuses on improving its stability and bioavailability through:
Q12: What analytical techniques are commonly employed to study Procyanidin B3?
A12: A range of analytical methods is used for the characterization and quantification of Procyanidin B3, including:
- High-performance liquid chromatography (HPLC): Frequently coupled with various detectors, such as diode array detectors (DAD) [] or mass spectrometry (MS) [, ] for separation and quantification of Procyanidin B3 in complex matrices like plant extracts and food samples.
- Ultra-high-performance liquid chromatography (UPLC): Offers enhanced resolution and sensitivity compared to HPLC and is often coupled with high-resolution mass spectrometry (HRMS) for a comprehensive analysis of Procyanidin B3 and its metabolites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



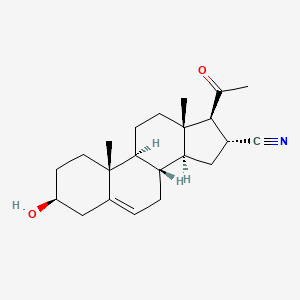
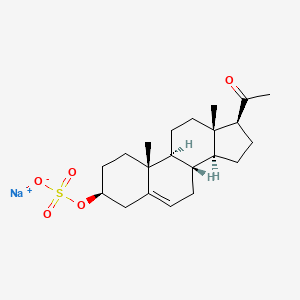
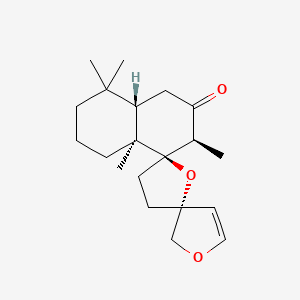
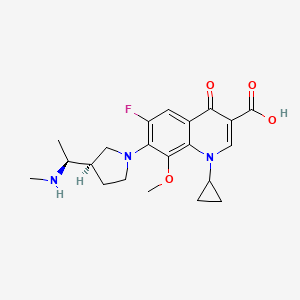
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)
